molecular formula C10H9F2NO B1419054 (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide CAS No. 1006376-62-0

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Cat. No. B1419054
M. Wt: 197.18 g/mol
InChI Key: PYEJQVYISBUGDU-NKWVEPMBSA-N
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Description

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide, commonly referred to as DFPC, is an organic compound which is of interest due to its unique properties and potential applications in a variety of fields. DFPC is a cyclic amide, which is a type of organic compound that is composed of an amide group (a nitrogen atom bonded to a carbon atom) and a cyclic structure. It is a colorless solid that is insoluble in water and has a melting point of approximately 120°C.

Scientific Research Applications

Biocatalysis in Synthesis

A ketoreductase (KRED) was used to synthesize a chiral intermediate crucial for Ticagrelor production, an effective treatment for acute coronary syndromes. This biocatalytic process offers high conversion and selectivity, simplifying the original process and enhancing safety (Guo et al., 2017).

Synthesis of Antidopaminergic Agents

The synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, designed as antidopaminergic agents, involves a Barton reductive radical decarboxylation. These compounds are analogues of haloperidol, a clinically effective antipsychotic agent (Yamaguchi et al., 2003).

Enzyme-Catalyzed Synthesis

Engineered enzymes from Bacillus subtilis were used for the synthesis of a cyclopropane precursor to ticagrelor, demonstrating high yield and selectivity. This single-step biocatalytic route is significant for pharmaceutical intermediate production (Hernandez et al., 2016).

Mass Spectrometry in Stereoisomer Characterization

Atmospheric pressure chemical ionization multi-stage mass spectrometry was applied to characterize stereoisomeric synthons of cyclopropane amino acids. This method effectively distinguishes different stereoisomers (Cristoni et al., 2000).

Lipase-Catalyzed Hydrolytic Resolution

An efficient process for the preparation of (1R,2R)-DFPCPCA from trans-2-(3,4-diflurophenyl)cyclopropyl 1,2,4-azolide was developed using immobilized Candida antarctica lipase B. This process shows promise for synthesizing optically pure 2-phenylcyclopropane-1-carboxylic acids (Wang et al., 2019).

Kilogram-Scale Synthesis

A robust chemical process for the production of N,N-Diallyl (1R, 2R)-2-(aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide was developed, overcoming the limitations of previous methods and demonstrating safety and high yield (Li et al., 2012).

properties

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEJQVYISBUGDU-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657804
Record name (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

CAS RN

1006376-62-0
Record name (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006376-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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